molecular formula C11H14BrNO B13477057 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Cat. No.: B13477057
M. Wt: 256.14 g/mol
InChI Key: MZVLFJKNVSLMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, two methyl groups at the 1st position, and an amine group at the 6th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine typically involves the bromination of a suitable precursor followed by the introduction of the amine group. One common synthetic route involves the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is unique due to its specific substitution pattern and the presence of both bromine and amine groups on the benzopyran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is a synthetic organic compound classified as a benzopyran derivative. It is characterized by a bromine atom at the 7th position, two methyl groups at the 1st position, and an amine group at the 6th position of the benzopyran ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

PropertyValue
CAS Number 2763755-69-5
Molecular Formula C11H14BrN0
Molecular Weight 256.1 g/mol
Purity ≥95%

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The precursor compound, 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran, is brominated using bromine or N-bromosuccinimide (NBS).
  • Amination : The resulting brominated intermediate undergoes nucleophilic substitution with an amine source to introduce the amine group at the 6th position.

Antimicrobial Properties

Research indicates that benzopyran derivatives exhibit significant antimicrobial activity. The structure of this compound suggests potential efficacy against various pathogens.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial effects of related benzopyran compounds against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • Another investigation focused on antifungal properties against Candida albicans, where compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may bind to enzymes or receptors, altering their activity.
  • Pathway Inhibition : It could inhibit certain biochemical pathways involved in microbial resistance or cancer proliferation.

Similar Compounds

Compound NameStructure TypeUnique Features
7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazolBenzimidazole derivativeDifferent core structure
7-bromo-4-(bromomethyl)-2-methylindoleIndole derivativeContains multiple bromine substitutions

Uniqueness of 7-Bromo Compound

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

7-bromo-1,1-dimethyl-3,4-dihydroisochromen-6-amine

InChI

InChI=1S/C11H14BrNO/c1-11(2)8-6-9(12)10(13)5-7(8)3-4-14-11/h5-6H,3-4,13H2,1-2H3

InChI Key

MZVLFJKNVSLMIH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2CCO1)N)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.